1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride
Overview
Description
Scientific Research Applications
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
Recent advances highlight the importance of dopamine D2 receptor (D2R) modulators in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural requirements for high D2R affinity involve specific moieties, including aromatic, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragments. This research underscores the therapeutic potential of novel D2R ligands, offering insights into their structure, function, and pharmacology, contributing significantly to the development of new treatments for dopamine-related disorders (Jůza et al., 2022).
Environmental Fate of Parabens
A comprehensive review on parabens, including their occurrence, fate, and behavior in aquatic environments, provides valuable insights into environmental health. Parabens, used as preservatives in various consumer products, can act as weak endocrine disruptors. Despite wastewater treatments effectively eliminating these compounds, they persist in the environment, indicating continuous exposure and the need for further studies on their long-term effects (Haman et al., 2015).
C-N Bond Forming Cross-Coupling Reactions
Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions highlight the potential for sustainable and efficient synthesis of organic compounds. This review covers protocols for forming aromatic, heterocyclic, and aliphatic amines, contributing to the advancement of green chemistry and potential commercial applications (Kantam et al., 2013).
Removal of Pharmaceuticals from Water
A review on the removal of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions using cleaner techniques offers insights into environmental remediation efforts. The study emphasizes the importance of sustainable development of removal technologies, focusing on adsorption and photocatalytic degradation as effective methods for eliminating toxic contaminants from water sources (Prasannamedha et al., 2020).
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-ethoxyphenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-18-13-6-4-3-5-12(13)14(17)16-9-7-11(15)8-10-16;/h3-6,11H,2,7-10,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPOKKFQRFFBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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